1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Synthesis
Studies have shown that derivatives of "1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one" exhibit promising antimicrobial and antibacterial properties. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showing significant antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Similarly, a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized for their in vitro anti-tubercular and antibacterial activity, with many compounds showing promising results (Narva Suresh et al., 2014).
Fluorophore and Fluorescent Complexes
The research also extends into the synthesis of compounds that can act as precursors for specific fluorophores or form fluorescent complexes with metals. Kimber et al. (2003) explored the syntheses of analogues to a Zinquin-related fluorophore, contributing to the understanding of fluorescent probes for metal ions (M. Kimber et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is the estrogen receptor . This compound acts as a selective estrogen receptor modulator .
Mode of Action
this compound interacts with its target, the estrogen receptor, by binding to it . This binding results in changes to DNA coiling during replication, affecting the enzyme topoisomerase II .
Biochemical Pathways
It is known that the compound’s interaction with the estrogen receptor can influence a variety of physiological functions, including the development and function of the reproductive system .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by alterations to the parent molecule, which can affect its efficacy, toxicity, metabolism, and route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include changes to DNA coiling and the initiation of strand breaks in association with DNA-associated proteins .
Properties
IUPAC Name |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)33(30,31)18-8-6-17(32-3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABNZIHATCEBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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